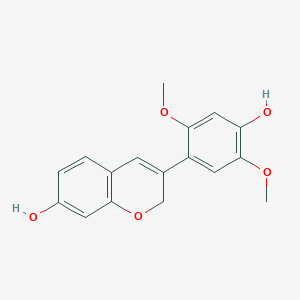
3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromenols, which are characterized by a chromene ring system fused with a phenol group. The presence of hydroxy and methoxy groups in its structure contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol typically involves the condensation of 4-hydroxy-2,5-dimethoxybenzaldehyde with appropriate reagents to form the chromene ring system. One common method involves the use of a base-catalyzed reaction, where 4-hydroxy-2,5-dimethoxybenzaldehyde is reacted with a suitable ketone or aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the chromene ring is partially or fully hydrogenated.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can lead to a variety of substituted chromenols with different functional groups .
科学研究应用
3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups in its structure allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
相似化合物的比较
Similar Compounds
- 2-(4-hydroxy-2,5-dimethoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
- (3,5-Dimethoxyphenyl)acetic acid
Uniqueness
Compared to similar compounds, 3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol stands out due to its unique combination of hydroxy and methoxy groups, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
645394-14-5 |
|---|---|
分子式 |
C17H16O5 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol |
InChI |
InChI=1S/C17H16O5/c1-20-16-8-14(19)17(21-2)7-13(16)11-5-10-3-4-12(18)6-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3 |
InChI 键 |
GBKRXXWMGNSTGL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C2=CC3=C(C=C(C=C3)O)OC2)OC)O |
规范 SMILES |
COC1=CC(=C(C=C1C2=CC3=C(C=C(C=C3)O)OC2)OC)O |
同义词 |
eryvarin H |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















